N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxamide
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Overview
Description
BTL-104 is a monobiotinylated Phos-tag derivative used primarily for the detection of phosphopeptides and phosphoproteins. Phos-tag is a functional molecule that binds specifically to phosphate ions, making it a valuable tool in the study of protein phosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
BTL-104 is synthesized by conjugating a biotin molecule to a Phos-tag derivative. The Phos-tag molecule itself is a dinuclear metal complex, typically involving zinc ions, which binds to phosphate groups. The synthesis involves the following steps:
- Preparation of the dinuclear zinc complex of Phos-tag.
- Conjugation of the biotin molecule to the Phos-tag complex under controlled conditions .
Industrial Production Methods
Industrial production of BTL-104 involves large-scale synthesis of the Phos-tag molecule followed by biotinylation. The process is carried out in specialized facilities equipped to handle the complex chemical reactions and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
BTL-104 primarily undergoes binding reactions with phosphate groups. It does not typically participate in oxidation, reduction, or substitution reactions. The key reaction is the formation of a stable complex between the Phos-tag molecule and phosphate ions .
Common Reagents and Conditions
Reagents: Zinc ions, biotin, and the Phos-tag molecule.
Major Products
The major product of the reaction involving BTL-104 is the stable complex formed between the Phos-tag molecule and the phosphate group of the target molecule .
Scientific Research Applications
BTL-104 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used in the study of protein phosphorylation and dephosphorylation processes.
Biology: Employed in phosphoproteomics to detect and analyze phosphorylated proteins.
Medicine: Utilized in the development of diagnostic tools for diseases related to abnormal protein phosphorylation.
Industry: Applied in the production of research reagents and diagnostic kits
Mechanism of Action
BTL-104 exerts its effects by binding specifically to phosphate groups on proteins and peptides. The biotinylated Phos-tag molecule forms a stable complex with the phosphate group, allowing for the detection and analysis of phosphorylated proteins. The molecular target is the phosphate group, and the pathway involves the formation of a dinuclear zinc complex with the Phos-tag molecule .
Comparison with Similar Compounds
Similar Compounds
Phos-tag Biotin: A similar compound used for the detection of phosphorylated proteins but with different structural properties.
Uniqueness
BTL-104 is unique due to its specific binding to phosphate groups and its monobiotinylated structure, which allows for easy detection using streptavidin-conjugated detection systems. Its stability and specificity make it a valuable tool in phosphoproteomics .
Properties
Molecular Formula |
C40H50N10O4S |
---|---|
Molecular Weight |
767.0 g/mol |
IUPAC Name |
N-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethyl]-6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C40H50N10O4S/c51-34(26-49(22-30-9-3-6-16-41-30)23-31-10-4-7-17-42-31)27-50(24-32-11-5-8-18-43-32)25-33-15-14-29(21-46-33)39(53)45-20-19-44-37(52)13-2-1-12-36-38-35(28-55-36)47-40(54)48-38/h3-11,14-18,21,34-36,38,51H,1-2,12-13,19-20,22-28H2,(H,44,52)(H,45,53)(H2,47,48,54)/t34?,35-,36-,38-/m0/s1 |
InChI Key |
UDSBDKQVXFAEAK-PEJPBKHASA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCNC(=O)C3=CN=C(C=C3)CN(CC4=CC=CC=N4)CC(CN(CC5=CC=CC=N5)CC6=CC=CC=N6)O)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCNC(=O)C3=CN=C(C=C3)CN(CC4=CC=CC=N4)CC(CN(CC5=CC=CC=N5)CC6=CC=CC=N6)O)NC(=O)N2 |
Origin of Product |
United States |
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